Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Preparation Methods
The synthesis of Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate involves multiple steps, including the formation of the piperidine ring and the attachment of the triazinyl and ethyl groups. Common synthetic routes include cyclization, hydrogenation, and amination reactions . Industrial production methods often involve multicomponent reactions and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Cyclization: This reaction forms ring structures and is often catalyzed by acids or bases.
Scientific Research Applications
Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound also contains a piperidine ring and exhibits similar chemical properties.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in drug discovery for their biological activity.
The uniqueness of this compound lies in its specific triazinyl and ethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-25-18(24)23-10-8-14(9-11-23)20-17-21-16(12-19-22-17)15-7-5-4-6-13(15)2/h4-7,12,14H,3,8-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWLQVQWYVERIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC(=CN=N2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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